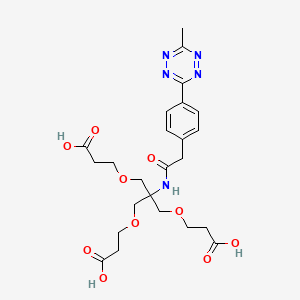
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is a complex organic compound that features a tetrazine ring, amide linkage, and polyethylene glycol (PEG) chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane typically involves multiple steps:
Formation of the Tetrazine Ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles under acidic conditions.
Amide Bond Formation: The tetrazine ring can be coupled with an amine-containing PEG derivative using standard amide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification systems such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane can undergo various chemical reactions:
Oxidation and Reduction: The tetrazine ring can participate in redox reactions, which can be used to modify its electronic properties.
Substitution Reactions: The PEG chains can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, NHS for amide bond formation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the tetrazine ring could lead to the formation of tetrazole derivatives.
Scientific Research Applications
Bioconjugation: The tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling biomolecules.
Drug Delivery: The PEG chains can enhance the solubility and stability of drug molecules, making this compound a potential candidate for drug delivery systems.
Imaging: The unique chemical properties of the tetrazine ring can be exploited for imaging applications in biological systems.
Mechanism of Action
The mechanism of action of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane would depend on its specific application. In bioconjugation, the tetrazine ring can react with trans-cyclooctene derivatives through an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds. This reaction is highly specific and can occur under physiological conditions, making it ideal for biological applications.
Comparison with Similar Compounds
Similar Compounds
Tetrazine Derivatives: Other compounds containing the tetrazine ring, such as methyltetrazine-PEG derivatives.
PEGylated Compounds: Compounds with PEG chains, such as PEGylated proteins and drugs.
Uniqueness
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is unique due to the combination of the tetrazine ring and PEG chains, which provides both bioorthogonal reactivity and enhanced solubility/stability. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H31N5O10 |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]propoxy]propanoic acid |
InChI |
InChI=1S/C24H31N5O10/c1-16-26-28-23(29-27-16)18-4-2-17(3-5-18)12-19(30)25-24(13-37-9-6-20(31)32,14-38-10-7-21(33)34)15-39-11-8-22(35)36/h2-5H,6-15H2,1H3,(H,25,30)(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
KLTBGQZOPVPPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















